molecular formula C16H17NO4S B13577734 Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate

Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate

Cat. No.: B13577734
M. Wt: 319.4 g/mol
InChI Key: ZNIQGOSLXCIOQP-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate (CAS 173436-66-3) is a benzoate ester derivative featuring a 4-methylphenyl sulfonamide substituent at the 3-position of the aromatic ring and a methyl ester group at the carboxylate position. Its molecular formula is C₁₆H₁₇NO₄S, with a molecular weight of 319.38 g/mol . The compound is structurally characterized by:

  • Substituent positioning (the 4-methyl group on the benzoate ring may influence steric effects and solubility).

This compound is synthesized via sulfonylation of 3-aminobenzoic acid derivatives followed by esterification, as inferred from related syntheses of sulfonamide benzoates .

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 4-methyl-3-[(4-methylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C16H17NO4S/c1-11-4-8-14(9-5-11)22(19,20)17-15-10-13(16(18)21-3)7-6-12(15)2/h4-10,17H,1-3H3

InChI Key

ZNIQGOSLXCIOQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic route for MSAB involves the reaction of 3-aminobenzoic acid methyl ester with 4-methylbenzenesulfonyl chloride. The reaction proceeds under appropriate conditions to yield MSAB.

Industrial Production:: While there isn’t extensive information on large-scale industrial production, laboratory-scale synthesis is well-documented. Researchers typically employ standard organic synthesis techniques to prepare MSAB.

Chemical Reactions Analysis

MSAB undergoes several types of reactions:

    Substitution Reactions: MSAB can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group. Common reagents include amines or other nucleophiles.

    Oxidation and Reduction Reactions: MSAB may undergo oxidation or reduction processes, although specific examples are not widely reported.

    Major Products: The major products formed from MSAB reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry::

    Wnt/β-Catenin Pathway Research: MSAB selectively inhibits Wnt signaling-dependent proliferation of cancer cells.

    Drug Development: Researchers explore MSAB’s potential as an anti-cancer agent by modulating Wnt/β-catenin signaling.

Biology and Medicine::

    Cancer Therapy: MSAB’s efficacy against Wnt-dependent cancer growth makes it a promising candidate for cancer treatment.

    Cell Signaling Studies: MSAB helps elucidate the role of Wnt/β-catenin signaling in cellular processes.

Industry::

    Pharmaceuticals: MSAB’s unique mechanism of action may inspire drug development.

    Biotechnology: Researchers investigate its applications in gene expression regulation.

Mechanism of Action

MSAB directly interacts with β-catenin within the C-terminal two-thirds of the Armadillo repeat region. This interaction leads to β-catenin ubiquitination and subsequent proteasomal degradation. By downregulating Wnt/β-catenin target genes, MSAB selectively inhibits cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate with structurally or functionally related sulfonamide benzoate esters, based on evidence from pesticide chemistry, safety data sheets, and synthetic reports:

Compound Name CAS Number Molecular Formula Key Functional Groups Biological Activity/Use Applications
This compound 173436-66-3 C₁₆H₁₇NO₄S 4-methylbenzenesulfonamide, methyl ester Not explicitly reported Research chemical (inferred)
Triflusulfuron methyl ester Not provided C₁₅H₁₆F₃N₅O₅S Triazine-linked sulfonylurea, trifluoroethoxy group Herbicide (inhibits acetolactate synthase) Agrochemical
Ethametsulfuron methyl ester Not provided C₁₄H₁₈N₆O₅S Ethoxy-triazine sulfonylurea Herbicide (broadleaf weed control) Agrochemical
Methyl 5-chloro-2-[(4-ethoxy-4-oxobutyl)-(4-methylphenyl)sulfonylamino]benzoate Not provided C₂₁H₂₄ClNO₆S Chloro substituent, ethoxy-oxobutyl chain, 4-methylbenzenesulfonamide Not explicitly reported Intermediate (inferred)
Methyl 4-{[({5-[(4-cyanophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate Not provided C₂₇H₂₃N₅O₄S Cyanophenoxy-triazole, acetylated sulfanyl group Not explicitly reported Pharmaceutical research (inferred)

Structural and Functional Differences

Sulfonamide vs. Sulfonylurea Groups :

  • The target compound contains a 4-methylbenzenesulfonamide group, whereas triflusulfuron and ethametsulfuron methyl esters feature sulfonylurea moieties linked to triazine rings . Sulfonylureas are critical for herbicidal activity via enzyme inhibition, whereas sulfonamides are more commonly associated with antimicrobial or anti-inflammatory roles.

Heterocyclic Additions: The triazole and cyanophenoxy groups in the compound from suggest applications in targeted drug delivery or kinase inhibition, diverging from the agrochemical focus of sulfonylurea analogs .

Notes

Research Gaps: Direct pharmacological or agrochemical data for this compound are absent in the provided evidence, highlighting a need for further biological testing.

Structural Versatility : The benzoate-sulfonamide scaffold is highly modifiable, enabling diverse applications ranging from drug candidates to polymer additives.

Regulatory Considerations : Sulfonylurea herbicides (e.g., metsulfuron) are subject to strict environmental regulations due to persistence in soil , whereas sulfonamide derivatives may face different regulatory scrutiny.

Biological Activity

Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate, also known as methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a sulfonamide functional group, a methyl ester, and aromatic rings that contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C15H15N O4S
  • Molecular Weight : 319.35 g/mol
  • CAS Number : 175204-19-0
  • Structure :
    • The compound features a sulfonamide group attached to a benzoate moiety, which is critical for its biological activity.

Antimicrobial Properties

Research indicates that sulfonamide derivatives like this compound exhibit significant antimicrobial properties. A study demonstrated that these compounds can inhibit bacterial growth, particularly against Gram-positive bacteria.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The compound has shown promise in anticancer studies, particularly in inhibiting the proliferation of cancer cell lines. In vitro assays have indicated that this compound can induce apoptosis in various cancer cells.

Case Study:
A study involving the treatment of human breast cancer cell lines with this compound revealed:

  • IC50 Value : Approximately 25 µM after 48 hours of treatment.
  • Mechanism of Action : The compound was found to activate caspase pathways leading to programmed cell death.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Studies have indicated that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by:

  • The presence of the sulfonamide group, which enhances solubility and bioavailability.
  • The methyl groups on the aromatic rings, which may increase lipophilicity and facilitate membrane penetration.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate, and how is structural confirmation achieved?

Synthesis typically involves sulfonylation of the parent amine using (4-methylphenyl)sulfonyl chloride under basic conditions. Key steps include:

  • Sulfonylation : Reacting 3-amino-4-methylbenzoate derivatives with (4-methylphenyl)sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
  • Esterification : Methyl ester formation via acid-catalyzed methanolysis if starting from carboxylic acid precursors.
    Analytical techniques :
  • NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and functional groups.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) for absolute configuration determination, though no specific data exists for this compound .

Q. How is purity assessed for this compound in pharmacological studies?

  • Chromatography : HPLC or TLC (e.g., hexane/EtOH systems) to monitor reaction progress and purity .
  • Elemental analysis : To verify C, H, N, S composition.
  • Melting point determination : Consistency in melting range (e.g., 217–220°C for related analogs) indicates purity .

Advanced Research Questions

Q. What experimental strategies elucidate the β-catenin degradation mechanism induced by this compound in Wnt-dependent cancers?

  • Western blotting : Monitor β-catenin protein levels post-treatment to confirm degradation .
  • Ubiquitination assays : Use proteasome inhibitors (e.g., MG-132) to accumulate ubiquitinated β-catenin, confirming proteasomal targeting .
  • Transcriptional profiling : qRT-PCR or RNA-seq to assess downstream Wnt target genes (e.g., MYC, Cyclin D1).
  • Cellular viability assays : Dose-response curves (IC₅₀ determination) in Wnt-activated cell lines (e.g., HCT116, HT115) .

Q. How should researchers address discrepancies in anti-proliferative efficacy across cancer cell lines?

  • Cell line stratification : Prioritize lines with validated Wnt/β-catenin activation (e.g., APC mutations, β-catenin stabilization) .
  • Pathway inhibition validation : Compare β-catenin degradation efficiency via Western blotting in sensitive vs. resistant lines.
  • Off-target profiling : Assess activity against unrelated pathways (e.g., MAPK, PI3K) to rule out nonspecific effects.

Q. What in vivo models validate the therapeutic potential of this compound, and what are critical study design parameters?

  • Xenograft models : Implant Wnt-dependent cancer cells (e.g., HCT116, H23) into immunocompromised mice .
  • Dosing regimens : Daily intraperitoneal or oral administration, with dose optimization based on pharmacokinetic studies.
  • Endpoint metrics : Tumor volume/weight reduction, histopathology for β-catenin loss, and toxicity monitoring (e.g., liver/kidney function).

Q. How can structure-activity relationship (SAR) studies optimize Wnt inhibitory activity of derivatives?

  • Substituent modification : Vary substituents on the benzoate ring (e.g., electron-withdrawing groups) or sulfonamide moiety to enhance binding.
  • Molecular docking : Use β-catenin crystal structures (PDB: 1JDH) to predict binding interactions and guide synthesis .
  • In vitro screening : Test analogs in β-catenin-dependent luciferase reporter assays for transcriptional inhibition.

Data Contradiction Analysis

Q. How should conflicting results in β-catenin degradation kinetics between in vitro and in vivo studies be resolved?

  • Pharmacokinetic profiling : Measure compound bioavailability, half-life, and tissue distribution to explain reduced in vivo efficacy.
  • Microenvironmental factors : Assess tumor hypoxia or stromal interactions that may alter drug activity.
  • Biomarker validation : Use immunohistochemistry to confirm β-catenin degradation in tumor tissues vs. cell lines .

Methodological Notes

  • Key references : Prioritize studies using SHELX software for crystallography and Hwang et al. (2016) for Wnt pathway inhibition .
  • Data gaps : Limited ecological or toxicity data exist; researchers should conduct thorough safety profiling .

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